acetic acid;2,3-diphenyl-3H-inden-1-ol
Description
Acetic acid;2,3-diphenyl-3H-inden-1-ol is a hybrid compound combining an acetic acid moiety with a substituted indenol scaffold. The indenol core features two phenyl groups at positions 2 and 3, distinguishing it from simpler indenol derivatives. This structural complexity confers unique physicochemical properties, including increased lipophilicity due to the aromatic substituents, which may enhance membrane permeability but reduce aqueous solubility .
Properties
CAS No. |
89624-50-0 |
|---|---|
Molecular Formula |
C23H20O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
acetic acid;2,3-diphenyl-3H-inden-1-ol |
InChI |
InChI=1S/C21H16O.C2H4O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16;1-2(3)4/h1-14,19,22H;1H3,(H,3,4) |
InChI Key |
PPCJQPHPGLQMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C2C3=CC=CC=C3C(=C2C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3-diphenyl-3H-inden-1-ol typically involves multiple steps, starting with the preparation of the indene derivative. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of indene with phenyl groups using a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, reacts with an indene derivative to form the desired product.
Oxidation and Reduction: Various oxidation and reduction steps are employed to introduce the hydroxyl group at the desired position on the indene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,3-diphenyl-3H-inden-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the indene ring structure.
Substitution: Various substituents can be introduced to the indene ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid;2,3-diphenyl-3H-inden-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;2,3-diphenyl-3H-inden-1-ol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group and indene ring structure allow it to participate in hydrogen bonding and π-π interactions, which can influence its biological activity. Specific pathways and targets may include enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
Structural Analogues of Indenol-Acetic Acid Derivatives
Several indenol-acetic acid derivatives have been studied for their pharmacological and chemical properties. Key comparisons include:
Key Observations :
- Substituent Effects: The diphenyl groups in the target compound increase steric hindrance and lipophilicity compared to chloro, amino, or oxo substituents. This may reduce interactions with polar biological targets but improve blood-brain barrier penetration .
- Biological Activity : Amide derivatives of chloro-substituted indenyl-acetic acid (e.g., compound 6y) show potent anti-inflammatory effects but exhibit toxicity at higher doses (100 mg/kg). The diphenyl variant may offer improved safety due to reduced metabolic activation .
- Solubility: Amino and ester derivatives (e.g., 6-amino-indenol or 4-acetate) exhibit higher aqueous solubility than the diphenyl variant, which is likely hydrophobic .
Comparison with Non-Indenol Acetic Acid Derivatives
Acetic acid derivatives with unrelated scaffolds provide context for the indenol hybrid’s uniqueness:
Key Observations :
- Biological Utility: Indole-acetic acid derivatives (e.g., ) emphasize the role of aromatic cores in targeting enzymes like α-amylase, suggesting the diphenyl-indenol variant could similarly interact with hydrophobic enzyme pockets .
- Fluorescent Probes: The aminomethyl phenyl acetic acid derivative (AMCA) demonstrates how acetic acid moieties can be functionalized for non-therapeutic applications, such as imaging .
Physicochemical and Toxicological Profiles
- Lipophilicity: The diphenyl groups likely elevate the logP value compared to unsubstituted indenol-acetic acids, impacting pharmacokinetics (e.g., prolonged half-life) .
- The diphenyl variant’s bulkier structure may reduce gastrointestinal irritation .
- Synthetic Feasibility: Indenol-acetic acid derivatives are typically synthesized via condensation reactions in acetic acid (e.g., ), suggesting the target compound could be prepared similarly .
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